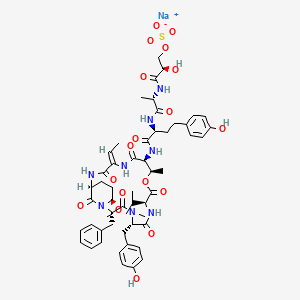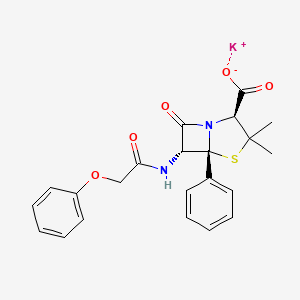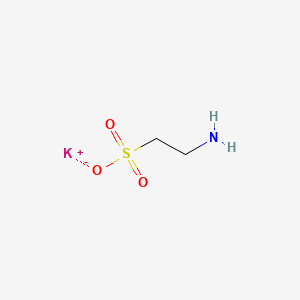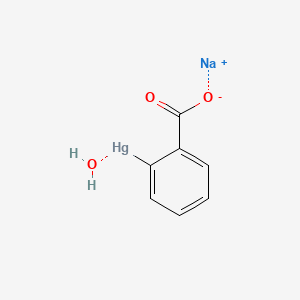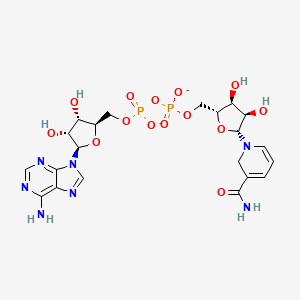
2-hydro-beta-NAD(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydro-beta-NAD(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of 2-hydro-beta-NAD; major species at pH 7.3. It is a conjugate base of a 2-hydro-beta-NAD.
Wissenschaftliche Forschungsanwendungen
1. Enzyme Inhibition and Interaction
- "2-hydro-beta-NAD(2-)" is involved in interactions with various enzymes. One example is its role in the inhibition of NAD+ glycohydrolase, an enzyme that cleaves the nicotinamide-ribose bond in NAD(P)+. Modified forms of beta-NAD+, such as arabino analogues, have been found to be reversible slow-binding inhibitors of this enzyme, suggesting potential applications in regulating enzymatic activity (Muller-Steffner et al., 1992).
2. Polymer Degradation Studies
- In studies related to polymer degradation, such as poly(beta-hydroxybutyrate), the use of enzymes like HBA dehydrogenase, which converts NAD to NADH, has been applied. This conversion, associated with an increase in light absorption, serves as a technique to monitor the concentration of monomers in polymer degradation studies, highlighting the utility of "2-hydro-beta-NAD(2-)" in material science (Foster & Tighe, 1995).
3. Structural Analysis of Proteins
- In the analysis of protein structures, "2-hydro-beta-NAD(2-)" has been used to study the interaction and binding properties of enzymes. For instance, the study of beta-methylenethiazole-4-carboxamide adenine dinucleotide (TAD) binding to enzymes provides insights into the structural and kinetic properties of these enzymes (Ritter et al., 2003).
4. Understanding Metabolic Pathways
- "2-hydro-beta-NAD(2-)" plays a crucial role in understanding various metabolic pathways. For instance, studies on enzymes like beta-hydroxyacid dehydrogenases, which catalyze the NAD(+) or NADP(+)-dependent oxidation of specific beta-hydroxyacid substrates, provide insights into metabolic processes and enzyme functionalities (Njau et al., 2001).
5. Clinical and Molecular Genetics
- In the field of molecular genetics and clinical studies, the analysis of enzymes and mutations involving "2-hydro-beta-NAD(2-)" contributes to understanding various genetic disorders. For example, mutations in the 11 beta-hydroxysteroid dehydrogenase type 2 gene, which is involved in NAD-dependent processes, have been linked to specific syndromes and disorders (Stewart et al., 1996).
Eigenschaften
Produktname |
2-hydro-beta-NAD(2-) |
|---|---|
Molekularformel |
C21H27N7O14P2-2 |
Molekulargewicht |
663.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/p-2/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
TVJJIHUATXWSJG-NNYOXOHSSA-L |
Isomerische SMILES |
C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1C(=CC=CN1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



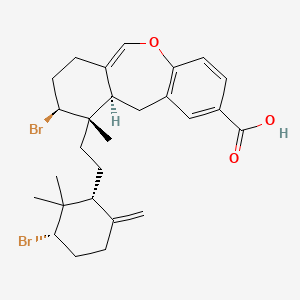
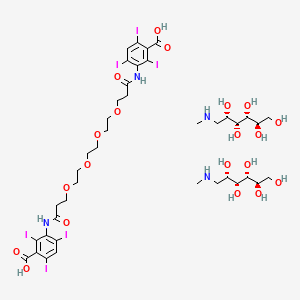
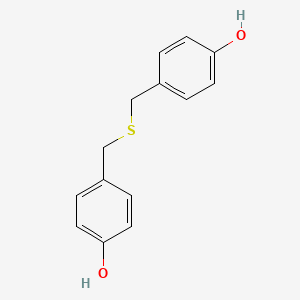
![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)
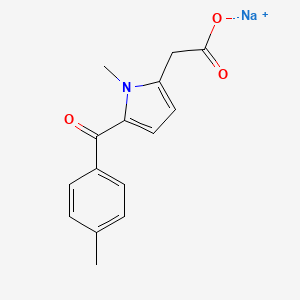
![sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261171.png)
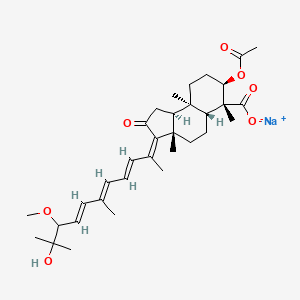
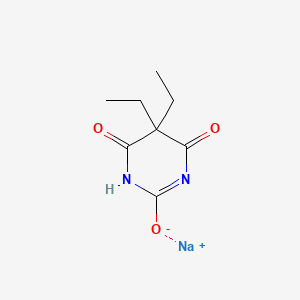
![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)
